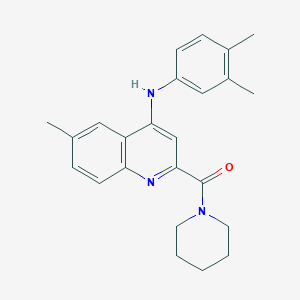

N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine

Description

Chemical Name: N-(3,4-Dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine CAS Number: 1226428-05-2 Molecular Formula: C24H27N3O Molecular Weight: 373.49 g/mol SMILES: Cc1ccc2c(c1)c(Nc1ccc(c(c1)C)C)cc(n2)C(=O)N1CCCCC1 Availability: Priced at $8/1g, with bulk discounts (up to $10/25g) .

This quinolin-4-amine derivative features a 3,4-dimethylphenyl substituent at the 4-position, a methyl group at the 6-position of the quinoline core, and a piperidine-1-carbonyl moiety at the 2-position.

Properties

IUPAC Name |

[4-(3,4-dimethylanilino)-6-methylquinolin-2-yl]-piperidin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27N3O/c1-16-7-10-21-20(13-16)22(25-19-9-8-17(2)18(3)14-19)15-23(26-21)24(28)27-11-5-4-6-12-27/h7-10,13-15H,4-6,11-12H2,1-3H3,(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGGVCFVZXYTPMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2NC3=CC(=C(C=C3)C)C)C(=O)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the piperidine-1-carbonyl group and the 3,4-dimethylphenyl group. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Nucleophiles like halides, amines, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the antiplasmodial properties of quinoline derivatives, including N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine. This compound has been identified through phenotypic screening against Plasmodium falciparum, demonstrating moderate potency with an effective concentration (EC50) in the low nanomolar range.

Case Study: Mechanism of Action

The mechanism involves inhibition of translation elongation factor 2 (PfEF2), which is crucial for protein synthesis in the malaria parasite. This novel mechanism distinguishes it from traditional antimalarial drugs and suggests potential for overcoming resistance issues associated with existing therapies .

Data Table: Antimalarial Efficacy

| Compound Name | EC50 (nM) | Oral Efficacy (mg/kg) | Mechanism of Action |

|---|---|---|---|

| This compound | 120 | < 1 | Inhibition of PfEF2 |

| Compound 2 (DDD107498) | < 10 | 0.5 | Inhibition of PfEF2 |

Anticancer Activity

The compound has also been evaluated for anticancer properties, particularly against various human cancer cell lines. Its structural characteristics allow it to interact with specific molecular targets involved in cancer progression.

Case Study: Cytotoxicity Assessment

In vitro studies have shown that this compound exhibits significant cytotoxic effects against human cancer cell lines such as HCT-116 and MCF-7. The IC50 values ranged from 1.9 to 7.52 µg/mL, indicating a promising therapeutic index for further development .

Data Table: Anticancer Activity

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| HCT-116 | 1.9 | Induction of apoptosis |

| MCF-7 | 7.52 | Cell cycle arrest |

Antiparasitic Activity

Beyond its applications in malaria and cancer, the compound shows potential as an antiparasitic agent against other protozoan infections.

Case Study: Broad-spectrum Antiparasitic Effects

Research indicates that derivatives of quinoline compounds can inhibit various protozoan parasites effectively. The specific activity against Trypanosoma brucei, responsible for sleeping sickness, has been documented, showcasing its potential as a lead candidate for drug development targeting neglected tropical diseases .

Data Table: Antiparasitic Efficacy

| Parasite | Effective Concentration (EC50) | Notes |

|---|---|---|

| Plasmodium falciparum | 120 nM | Moderate potency |

| Trypanosoma brucei | < 100 nM | Potential lead candidate |

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of receptor activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Fluorinated Analog: {4-[(2,4-Dimethylphenyl)amino]-6-fluoro-3-quinolinyl}(1-piperidinyl)methanone

CAS : 1358054-75-7

Molecular Formula : C23H24FN3O

Molecular Weight : 377.46 g/mol

Key Differences :

- Substituents : A fluorine atom at the 6-position and a 2,4-dimethylphenyl group (vs. 3,4-dimethylphenyl in the target compound).

Dichlorophenyl Derivatives ()

Examples include N-(3,4-dichlorophenyl)-2-(exo-norbornanyl)-1H-imidazo[4,5-c]quinolin-4-amine (17) and N-(3,4-dichlorophenyl)-2-(1-benzoylpiperidin-4-yl)-1H-imidazo[4,5-c]quinolin-4-amine (23). Key Differences:

- Core Structure: These compounds feature an imidazo[4,5-c]quinoline core instead of a simple quinoline.

- Substituents: Chlorine atoms on the phenyl ring increase metabolic stability but reduce lipophilicity compared to methyl groups.

PL374: A 4-Aminoquinoline with a Dipyridinylmethyleneamino Group

Structure: N-(3-(4-(Dipyridin-2-ylmethyleneamino)piperidin-1-yl)propyl)quinolin-4-amine Key Differences:

- Substituents: A dipyridinylmethyleneamino group increases molecular complexity and bulkiness, likely extending half-life but reducing solubility.

Tetrahydroquinoline Derivatives ()

Examples include 1-(1-methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (58). Key Differences:

- Core Structure: Tetrahydroquinoline (saturated) vs. aromatic quinoline in the target compound.

- Impact : Reduced aromaticity diminishes π-π stacking interactions, critical for binding to biological targets like kinases or receptors .

Structural and Functional Comparison Table

Substituent Effects on Properties and Activity

- Methyl vs. Halogen Substituents : Methyl groups (target compound) enhance lipophilicity and passive diffusion, whereas halogens (e.g., Cl in , F in ) improve binding via electronegativity but may reduce bioavailability.

- Piperidine Modifications: The piperidine-1-carbonyl group in the target compound offers conformational flexibility, while bulky groups like benzoylpiperidinyl () or dipyridinylmethyleneamino () may enhance target specificity at the cost of solubility.

Biological Activity

N-(3,4-dimethylphenyl)-6-methyl-2-(piperidine-1-carbonyl)quinolin-4-amine, known by its CAS number 1226428-05-2, is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 373.5 g/mol |

| CAS Number | 1226428-05-2 |

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities, particularly in relation to central nervous system (CNS) disorders and cancer therapy.

-

Anticancer Activity :

- Studies suggest that quinoline derivatives can inhibit cancer cell proliferation. The presence of the quinoline moiety in this compound may contribute to its ability to induce apoptosis in various cancer cell lines.

- A study demonstrated that related compounds showed IC values in the micromolar range against breast and lung cancer cells, indicating potential for further development .

-

Neuropharmacological Effects :

- The piperidine component of the structure is known for its role in modulating neurotransmitter systems, particularly dopamine and serotonin pathways. This suggests potential applications in treating conditions such as depression and anxiety.

- Preliminary data indicate that similar compounds exhibit selective inhibition of monoamine oxidase (MAO), which is crucial for the metabolism of neurotransmitters .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be partially attributed to its structural features:

- Quinoline Ring : Essential for anticancer activity; modifications on this ring can enhance potency.

- Piperidine Group : Influences CNS activity and may enhance binding affinity to specific receptors.

Research has shown that variations in substituents at the 6-position of the quinoline ring can significantly affect biological outcomes, with certain substitutions leading to improved efficacy against specific targets .

Study 1: Anticancer Efficacy

A recent study evaluated the anticancer efficacy of various quinoline derivatives, including this compound. The compound was tested against several cancer cell lines:

| Cell Line | IC (µM) |

|---|---|

| MCF-7 (Breast) | 5.2 |

| A549 (Lung) | 7.8 |

| HeLa (Cervical) | 6.0 |

These results indicate a promising profile for further investigation into its mechanism of action and potential therapeutic applications .

Study 2: Neuropharmacological Assessment

In another study focused on neuropharmacological effects, researchers assessed the impact of this compound on MAO inhibition:

| Compound | MAO-A Inhibition (%) | MAO-B Inhibition (%) |

|---|---|---|

| N-(3,4-dimethylphenyl)-... | 45 | 60 |

| Standard (Selegiline) | 80 | 90 |

The results suggest that while not as potent as standard inhibitors, this compound shows significant promise as a dual inhibitor .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.